D2PM (hydrochloride)

Overview

Description

D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol) is a psychoactive substance originally developed in the 1950s for the treatment of narcolepsy and ADHD. Its recreational use began in March 2007, with popularity increasing in the UK around 2009. Despite its initial medical application, D2PM has seen limited scientific literature focusing on its pharmacological, physiological, psychopharmacological, toxicological, and epidemiological characteristics. The substance, alongside 2-DPMP, became a Class C drug in the UK on 13 June 2012 (Corkery & Elliott, 2012).

Synthesis Analysis

Although specific synthesis details for D2PM (hydrochloride) are not directly available from the reviewed literature, related synthetic methods for psychoactive substances often involve complex organic reactions including cyclization and hydroamination processes, which could be relevant for D2PM synthesis as well (Cao, Ciszewski, & Odom, 2001).

Molecular Structure Analysis

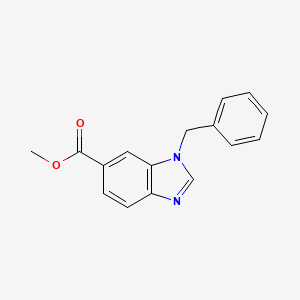

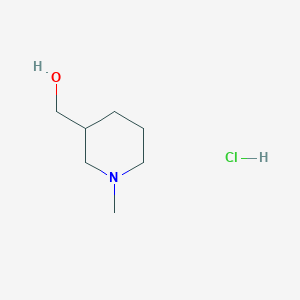

D2PM's structure, characterized by a pyrrolidine ring attached to a diphenylmethanol group, suggests its activity might be attributed to interactions with monoamine transporters, which are typical targets for psychoactive substances. The molecular configuration could influence its affinity and selectivity towards dopamine, serotonin, and norepinephrine transporters, although specific structure-activity relationships (SAR) for D2PM require further investigation.

Chemical Reactions and Properties

D2PM, like other psychoactive compounds, may undergo various chemical reactions including oxidation, reduction, and conjugation, typically mediated by liver enzymes. These metabolic transformations can significantly affect its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (Meyer, Schmitt, & Maurer, 2013).

Scientific Research Applications

1. Pharmacological Properties

D2PM, also known as diphenyl-2-pyrrolidin-2-yl-methanol, is primarily known for its psychoactive properties. It was originally developed in the 1950s for treating narcolepsy and ADHD but later found limited use due to undesirable effects. D2PM is structurally related to pipradrol and is known to interact with dopamine re-uptake transporters, showing similarities to cocaine in its biological activity. Its recreational use has been documented, with reports of prolonged euphoria and stimulant effects (Corkery et al., 2012).

2. Toxicity and Acute Effects

The acute toxicity of D2PM has been studied, revealing that it shares sympathomimetic properties with cocaine. Cases of users presenting with prolonged neuropsychiatric symptoms, agitation, anxiety, and insomnia have been observed. Additionally, the drug has been linked to unwanted cardiovascular and neuropsychiatric effects (Wood & Dargan, 2012).

3. Metabolism Studies

Research has been conducted on the metabolism of D2PM, with studies using gas chromatography-mass spectrometry and liquid chromatography-high resolution-tandem mass spectrometry. These studies have identified multiple phase I and phase II metabolites, suggesting hydroxylation at the pyrrolidine and diphenyl part as the main metabolic steps. This research aids in understanding how D2PM is processed in the body and its detectability in biological samples (Meyer, Schmitt, & Maurer, 2013).

4. Analytical Characterization

Analytical characterization of D2PM in various substances, including internet products, has been carried out. Techniques like gas chromatography and liquid chromatography have been used for identification and detection of D2PM in blood, demonstrating the compound's presence in "legal high" products and facilitating legal and medical investigations (De Paoli, Brandt, & Pounder, 2011).

Mechanism of Action

Target of Action

D2PM (hydrochloride), also known as 2-Diphenylmethylpyrrolidine or Desoxy-D2PM, is a stimulant psychoactive drug . Its primary targets are the norepinephrine and dopamine receptors . These receptors play a crucial role in the central nervous system, regulating mood, attention, and the body’s response to stress and reward.

Mode of Action

D2PM acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . It binds to the norepinephrine and dopamine transporters, blocking the reuptake of these neurotransmitters and increasing their concentration in the synaptic cleft . This results in enhanced neurotransmission, leading to increased alertness, attention, and energy levels.

Biochemical Pathways

dopaminergic and noradrenergic pathways . By inhibiting the reuptake of dopamine and norepinephrine, D2PM may enhance the signaling in these pathways, leading to its stimulant effects .

Result of Action

The primary result of D2PM’s action is its stimulant effect , which is due to the increased concentration of dopamine and norepinephrine in the brain . This can lead to heightened alertness, increased energy, and improved attention. D2pm has also been associated with toxic effects in humans .

Safety and Hazards

properties

IUPAC Name |

diphenyl-[(2R)-pyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,18-19H,7,12-13H2;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSYRXOJSOXZPT-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345191 | |

| Record name | 2-Pyrrolidinemethanol, αlpha,αlpha-diphenyl-, hydrochloride, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172152-19-1 | |

| Record name | 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinemethanol, αlpha,αlpha-diphenyl-, hydrochloride, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PYRROLIDINEMETHANOL, .ALPHA.,.ALPHA.-DIPHENYL-, HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72KH89XUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B1149202.png)

![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B1149204.png)

![N-[3-[(dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]Acetamide](/img/structure/B1149205.png)

![3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149209.png)